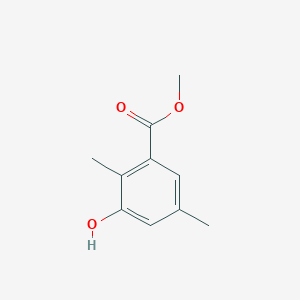

Methyl 3-hydroxy-2,5-dimethylbenzoate

Description

Properties

CAS No. |

27023-04-7 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

methyl 3-hydroxy-2,5-dimethylbenzoate |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)7(2)9(11)5-6/h4-5,11H,1-3H3 |

InChI Key |

BTWZKTPNDUBFKQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)O)C)C(=O)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C(=O)OC |

Other CAS No. |

27023-04-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Methyl 3-hydroxy-2,5-dimethylbenzoate differ primarily in the positions of hydroxyl and methyl substituents, which significantly influence their chemical behavior and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Methyl-Substituted Hydroxybenzoates

Key Differences and Implications

Substituent Position Effects :

- Acidity and Reactivity : The 3-hydroxy group in the target compound is less acidic than a 4-hydroxy isomer due to reduced resonance stabilization of the deprotonated form. This impacts its suitability in reactions requiring nucleophilic aromatic substitution .

- Biological Activity : Methyl 4-hydroxy-2,5-dimethylbenzoate (CAS 27023-05-8) shows specificity in neuroinflammation pathways, whereas the 3-hydroxy analog’s activity may differ due to steric and electronic variations in receptor binding .

Synthetic Methods :

- This compound derivatives, such as Methyl 3-allyl-4,6-dihydroxy-2,5-dimethylbenzoate (S3), are synthesized via palladium-catalyzed allylation, highlighting the versatility of transition-metal catalysis in modifying benzoate scaffolds .

- In contrast, Methyl 2,5-dimethoxy-3-nitrobenzoate () is prepared via alkylation with dimethyl sulfate, a method applicable to hydroxy-to-methoxy conversions in related esters .

benzoxazolyl groups) affect protein-binding constants, a principle applicable to benzoate analogs .

Preparation Methods

Esterification of 3-Hydroxy-2,5-dimethylbenzoic Acid

This classical method involves refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via nucleophilic attack of methanol on the carboxylic acid group, forming the methyl ester.

| Step | Conditions | Details |

|---|---|---|

| Reactants | 3-Hydroxy-2,5-dimethylbenzoic acid, Methanol | Molar ratio often 1:10 (acid:methanol) |

| Catalyst | Concentrated sulfuric acid | 1-2 mL per 20 mL methanol |

| Temperature | Reflux (~65-70 °C) | Overnight (12-24 hours) |

| Work-up | Wash with brine, extract with ethyl acetate | Dry organic phase with MgSO4, concentrate under reduced pressure |

| Yield | Typically >85% | Yellow crystalline solid |

Notes: The reaction requires careful control of temperature and acid concentration to avoid side reactions such as methylation of the phenolic hydroxyl group.

Hydroxylation of Methyl 2,5-Dimethylbenzoate

An alternative route involves selective hydroxylation at the 3-position of methyl 2,5-dimethylbenzoate. This can be achieved chemically or enzymatically.

- Chemical hydroxylation: Using oxidizing agents such as selenium dioxide or transition metal catalysts under controlled conditions.

- Biocatalytic hydroxylation: Utilizing microbial cultures or enzymes capable of regioselective hydroxylation, as described in related patent literature.

Biocatalytic Synthesis

According to patent CN111116370A, microbial fermentation and enzymatic hydroxylation can be employed for synthesizing hydroxy-substituted methyl benzoates. The process involves culturing specific microorganisms in a nutrient medium, followed by extraction and purification steps.

| Step | Conditions | Details |

|---|---|---|

| Seed culture | 28 °C, 220 rpm, 1-5 days | Medium volume ~35 mL |

| Reaction solvent | Dry DMF (Dimethylformamide) | Concentration ~0.084 g/mL of substrate |

| Reaction temperature | 40 °C | Stirring under nitrogen atmosphere |

| Reagent addition | Slow dropwise addition of methylating agent (e.g., chloromethane) | Reaction time 85-120 min |

| Work-up | Quench with ice water (5× reaction volume), extract with ethyl acetate (3×) | Wash organic layer with saturated NaCl solution (3×), concentrate under reduced pressure below 45-60 °C |

| Drying | 30-50 °C | Obtain purified methyl hydroxy-dimethylbenzoate |

This method emphasizes mild conditions, high selectivity, and environmentally friendly aspects.

Comparative Data Table of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 3-Hydroxy-2,5-dimethylbenzoic acid + Methanol | Conc. H2SO4, reflux | 12-24 h | 85-95 | Extraction, crystallization | Classical, straightforward |

| Chemical Hydroxylation | Methyl 2,5-dimethylbenzoate + Oxidant | SeO2 or metal catalyst, heat | 2-6 h | 60-75 | Chromatography | Less regioselective, side products possible |

| Biocatalytic Hydroxylation | Methyl 2,5-dimethylbenzoate + Microorganisms | 28 °C, DMF solvent, N2 atmosphere | 1-5 days culture + 1-2 h reaction | 80-90 | Extraction, drying | Environmentally friendly, selective |

Purification Techniques

Purification typically involves:

- Liquid-liquid extraction with ethyl acetate or similar solvents.

- Washing with brine or saturated sodium chloride solution to remove impurities.

- Drying over anhydrous magnesium sulfate or sodium sulfate.

- Concentration under reduced pressure at temperatures below 60 °C to avoid decomposition.

- Crystallization from methanol or methanol-water mixtures to obtain pure crystalline product.

Research Findings and Optimization

- Reaction temperature control is critical to maximize yield and minimize side reactions.

- Use of inert atmosphere (nitrogen) during methylation steps prevents oxidation.

- Slow addition of methylating agents improves selectivity.

- Biocatalytic methods provide regioselectivity but require longer reaction times and careful culture maintenance.

- Analytical methods such as HPLC and NMR are used to monitor reaction progress and confirm product purity.

Q & A

Q. What are the established synthetic routes for Methyl 3-hydroxy-2,5-dimethylbenzoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification or substitution reactions. For example:

- Esterification : Reacting 3-hydroxy-2,5-dimethylbenzoic acid with methanol in the presence of a catalyst (e.g., sulfuric acid) under reflux.

- Selective Methylation : Using dimethyl sulfate and a base (e.g., K₂CO₃) to methylate the hydroxyl group, as demonstrated in analogous benzoate syntheses (e.g., Methyl 4-hydroxy-3,5-dimethylbenzoate) .

- Optimization : Temperature control (35–80°C) and stoichiometric ratios (e.g., 1.1–1.6 equiv. of reagents) are critical to minimize side reactions like over-alkylation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., hydroxyl and methyl group positions) and ester functionality. For example, aromatic protons appear in the δ 6.5–7.5 ppm range, while methyl ester groups resonate near δ 3.8–3.9 ppm .

- TLC/HPLC : For monitoring reaction progress and purity. A solvent system like 35% ethyl acetate in hexane (Rf ≈ 0.48) is effective for TLC .

- Mass Spectrometry : To verify molecular weight (e.g., m/z 180.20 for Methyl 4-hydroxy-3,5-dimethylbenzoate analogs) .

Advanced Research Questions

Q. How does the hydroxyl group’s position (3- vs. 4-) on the benzene ring affect the compound’s reactivity and applications?

The 3-hydroxy substitution (vs. 4-hydroxy isomers) alters electronic and steric properties:

- Reactivity : The 3-hydroxy group may participate in intramolecular hydrogen bonding, reducing nucleophilicity compared to 4-hydroxy analogs. This impacts reactions like ester hydrolysis or electrophilic aromatic substitution .

- Applications : 3-hydroxy derivatives are less common in drug synthesis but may serve as intermediates for agrochemicals due to their unique substitution patterns .

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Discrepancies often arise from:

- Catalyst Choice : Use of DIPEA (diisopropylethylamine) vs. weaker bases (e.g., K₂CO₃) can alter reaction efficiency. For instance, DIPEA improves nucleophilic substitution in triazine-based syntheses .

- Purification Methods : Precipitation with solvents like LP (light petroleum) or recrystallization in methanol may reduce impurities .

- Validation : Cross-referencing spectral data (NMR, IR) with literature ensures consistency .

Q. What mechanistic insights explain the compound’s potential biological activity?

While direct studies on this compound are limited, analogs suggest:

- Hydrogen Bonding : The hydroxyl group may interact with enzyme active sites, as seen in Methyl 3-formamido-4-hydroxybenzoate’s role in proxymetacaine synthesis .

- Metabolic Pathways : Similar compounds act as substrates for cytochrome P450 enzymes, influencing detoxification or bioactivation processes .

Q. What strategies optimize regioselectivity in derivatizing this compound?

Regioselective modifications require:

- Protecting Groups : Temporarily blocking the hydroxyl group (e.g., using acetyl chloride) before functionalizing the ester or methyl groups .

- Catalytic Systems : Palladium or copper catalysts for cross-coupling reactions at specific positions .

- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.